molecular formula C19H21ClN2S B8605466 2-(2-Dimethylaminoethylthio)-3-phenylquinoline hydrochloride CAS No. 85273-96-7

2-(2-Dimethylaminoethylthio)-3-phenylquinoline hydrochloride

Cat. No.: B8605466
CAS No.: 85273-96-7
M. Wt: 344.9 g/mol
InChI Key: XMRXKCIELMKQPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Dimethylaminoethylthio)-3-phenylquinoline hydrochloride is a useful research compound. Its molecular formula is C19H21ClN2S and its molecular weight is 344.9 g/mol. The purity is usually 95%.
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Properties

CAS No.

85273-96-7

Molecular Formula

C19H21ClN2S

Molecular Weight

344.9 g/mol

IUPAC Name

N,N-dimethyl-2-(3-phenylquinolin-2-yl)sulfanylethanamine;hydrochloride

InChI

InChI=1S/C19H20N2S.ClH/c1-21(2)12-13-22-19-17(15-8-4-3-5-9-15)14-16-10-6-7-11-18(16)20-19;/h3-11,14H,12-13H2,1-2H3;1H

InChI Key

XMRXKCIELMKQPF-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCSC1=NC2=CC=CC=C2C=C1C3=CC=CC=C3.Cl

Related CAS

85273-95-6 (Parent)

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-Dimethylaminoethanethiol hydrochloride (58.40 g. of 80% w/w) was added to a suspension of sodium hydride (31.68 g. of a 50% w/w dispersion in mineral oil) in dimethylformamide (500 ml.) at 0° to 5°. When all the hydrogen had evolved, a solution of 2-chloro-3-phenylquinoline (72.70 g.) in dimethylformamide (100 ml.) was added and the mixture stirred and heated at 75° for 5 hr. The reaction mixture was then poured into ice water (4000 ml.) and extracted with ethyl acetate (6×500 ml.). The ethyl acetate extract was washed succesively with water (1000 ml.) and saturated brine (1000 ml.), and then dried (MgSO4). The ethyl acetate solution was evaporated and the residual oil was chromatographed on basic alumina (1200 g.; Brockmann Grade III), eluted with increasing concentrations of chloroform in petroleum ether. The elutate obtained with 10% v/v chloroform in petroleum ether was evaporated. The residual solid was dissolved in ethanol (800 ml.) and treated with concentrated hydrochloric acid (25.2 ml.). The ethanol was evaporated, and the oily residue was azeotroped with toluene. The solid obtained was recrystallised from ethanol-diethyl ether and was then washed with a small volume of cold acetone. The mixture was filtered and there was obtained as the solid residue 2-(2-dimethylaminoethylthio)-3-phenylquinoline hydrochloride, m.p. 195°-8° C.
Quantity
58.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
72.7 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice water
Quantity
4000 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

Methyl iodide (0.85 g.) was added to a mixture of 2-(2-methylaminoethylthio)-3-phenylquinoline hydrochloride (1.65 g.) and potassium carbonate (1.65 g.) in dry ethanol (50 ml.) at ambient temperature. The mixture was stirred at ambient temperature for 3 hr. and the solvent was then evaporated. The residue was dissolved in water (50 ml.) and extracted with diethyl ether (3×25 ml.). The diethyl ether extract was washed with brine (25 ml.), dried (MgSO4), and the solvent evaporated. The residual oil was chromatographed on basic alumina (75 g., Brockmann Grade III), eluted with increasing concentrations of methylene dichloride in petroleum ether. The eluate with 50% v/v methylene dichloride in petroleum ether was evaporated. The residue was dissolved in diethyl ether (25 ml.) and ethereal hydrogen chloride added until precipitation was complete. The mixture was filtered and the solid residue was crystallised from methanol-ethyl acetate to give 2-(2-dimethylaminoethylthio)-3-phenylquinoline hydrochloride, m.p. 196°-8°.
Quantity
0.85 g
Type
reactant
Reaction Step One
Name
2-(2-methylaminoethylthio)-3-phenylquinoline hydrochloride
Quantity
1.65 g
Type
reactant
Reaction Step One
Quantity
1.65 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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